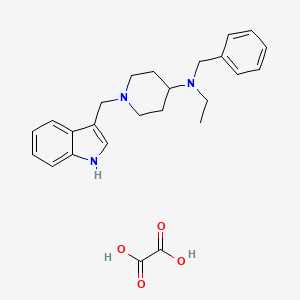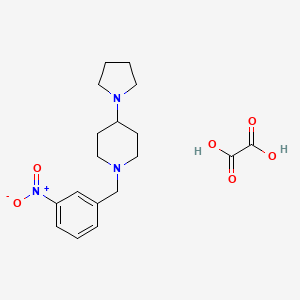![molecular formula C15H19NO6 B3967558 N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid](/img/structure/B3967558.png)
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid
Übersicht
Beschreibung
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid (EOPA) is a chemical compound that has been studied for its potential applications in scientific research. EOPA is a derivative of aspartic acid and has been shown to have unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid has been studied for its potential applications in various scientific research fields. One area of interest is in neuroscience, where this compound has been shown to modulate the activity of glutamate receptors. Glutamate is a neurotransmitter that plays a key role in neuronal communication and is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as a tool compound in drug discovery and development.
Wirkmechanismus
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. NMDA receptors are involved in synaptic plasticity and are important for learning and memory. This compound binds to the same site on the receptor as glutamate, but does not activate the receptor. By blocking the receptor, this compound can modulate the activity of glutamate and affect neuronal communication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of NMDA receptors in a dose-dependent manner. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to have neuroprotective effects and can reduce neuronal damage in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid in lab experiments is its specificity for the NMDA receptor. This compound does not affect other glutamate receptor subtypes, which can be useful for studying the specific role of NMDA receptors in various physiological and pathological processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
Zukünftige Richtungen
For N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid research include further investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound can also be used as a tool compound in drug discovery and development to identify novel compounds that modulate the activity of glutamate receptors. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Eigenschaften
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-22-11-5-3-10(4-6-11)13(17)7-8-16-12(15(20)21)9-14(18)19/h3-6,12,16H,2,7-9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGKTZORIHFRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(2-chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3967491.png)

![1-[1-(4-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967530.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3967538.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)

![2-{4-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3967548.png)
![4-(3-iodophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967550.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967569.png)


